molecular formula C17H26N4O4 B5531884 8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5531884
M. Wt: 350.4 g/mol
InChI Key: POFWIUJZJZPDMK-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that feature complex structures including spiro, diaza, and pyrazole elements. These structures are notable for their potential in various applications due to unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar diazaspiro[4.5]decan-2-one derivatives involves multi-step chemical reactions that are designed to introduce specific functional groups at targeted positions on the core structure. For example, the synthesis of related compounds has been reported through routes involving cycloaddition reactions, Michael addition reactions, and subsequent cyclization processes (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decan-2-one derivatives is characterized by a spiro framework that incorporates nitrogen atoms within a bicyclic system. This structural motif is critical for the compound's interaction with biological targets and its overall chemical reactivity. X-ray crystallography and other spectroscopic methods such as NMR and IR spectroscopy are typically employed to elucidate the precise molecular geometry and confirm the identity of synthesized compounds (Quadrelli et al., 2011).

properties

IUPAC Name

8-[2-(2-ethoxyethyl)-5-methylpyrazole-3-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4/c1-4-24-10-9-21-14(11-13(2)18-21)15(22)20-7-5-17(6-8-20)12-19(3)16(23)25-17/h11H,4-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFWIUJZJZPDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=CC(=N1)C)C(=O)N2CCC3(CC2)CN(C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

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